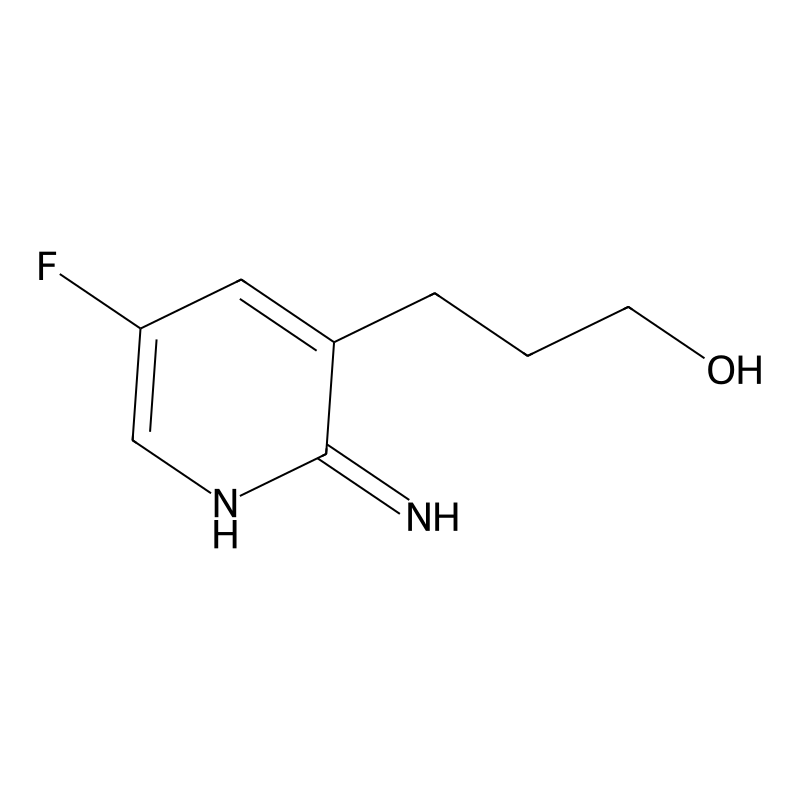

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

- Fluorinated pyridines are used as intermediates for manufacturing synthetic organic pharmaceuticals . For example, they are used in the synthesis of antihistamine drugs, antiarrhythmic drugs, and more .

- Fluorinated pyridines have been used as starting materials for the synthesis of some herbicides and insecticides . The introduction of fluorine atoms often results in unique bioactivities, making these compounds useful in the development of new agricultural products .

- There is potential for fluorinated pyridines to be used in the field of microelectronics . For instance, they could be used in the development of alternative dielectric layers in future microelectronic technology .

- Fluorinated pyridines could potentially be used in the field of radiology. They could be used for the preparation of potent radioligands for in vivo imaging by positron emission tomography (PET) .

Pharmaceuticals

Agrochemicals

Microelectronics

Radiology

Synthetic Organic Chemistry

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol is an organic compound characterized by its unique structural features, including a fluorinated pyridine ring and a propanol moiety. Its empirical formula is , with a molecular weight of approximately 170.18 g/mol. The compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom in the pyridine ring enhances its chemical properties, influencing reactivity and biological interactions.

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding alcohols or amines from the compound.

- Substitution: The fluorine atom in the pyridine ring can be substituted with various nucleophiles under appropriate conditions, resulting in a range of substituted derivatives.

The biological activity of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity and selectivity, which may modulate biological pathways. Preliminary studies suggest that this compound could act as an enzyme inhibitor or receptor ligand, making it a candidate for further investigation in drug design and development.

The synthesis of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol typically involves:

- Starting Materials: The synthesis begins with commercially available reagents such as 2-amino-5-fluoropyridine and propargyl alcohol.

- Reaction Conditions: A coupling reaction occurs under basic conditions, often utilizing potassium carbonate in a solvent like dimethylformamide. Controlled temperatures are maintained to optimize yield and purity.

- Purification: The product is purified through recrystallization or column chromatography to obtain high-purity compounds suitable for further applications.

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol has diverse applications across various fields:

- Medicinal Chemistry: It serves as an intermediate in synthesizing potential therapeutic agents, including antiviral and anticancer compounds.

- Biological Research: The compound is used to study enzyme inhibitors and receptor interactions due to its unique structural characteristics.

- Industrial Use: It is utilized in producing specialty chemicals and materials with specific properties.

Research into the interactions of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol with biological systems has revealed its potential to influence enzyme activity and receptor binding. Studies indicate that modifications to the fluorine atom's position or the functional groups attached can lead to significant changes in biological activity, making it an important subject for further exploration in pharmacological studies .

Several compounds share structural similarities with 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | Contains an amino group instead of a hydroxyl group | Alters hydrogen bonding capabilities |

| 3-(5-Fluoropyridin-3-yl)propan-1-ol | Fluorine at the 5-position of the pyridine ring | Influences reactivity due to positional differences |

| 3-(6-Fluoropyridazin-3-yl)propan-1-ol | Pyridine ring substituted with fluorine at the 6-position | Different reactivity patterns due to substitution |

| 2-Amino-5-fluoropyridin-3-alcohol | Hydroxyl group instead of propanol | Variations in chemical properties and uses |

The uniqueness of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol lies in its specific substitution pattern and functional groups, which significantly influence its reactivity and potential applications compared to other similar compounds. The presence of the fluorine atom enhances stability and binding affinity, making it a valuable scaffold in drug discovery and other research applications.